molecular formula C18H21N5O8 B3061244 (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate CAS No. 7387-58-8

(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate

Cat. No.: B3061244
CAS No.: 7387-58-8
M. Wt: 435.4 g/mol
InChI Key: ZSEXHHLPZKJKHA-UHFFFAOYSA-N
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Description

This compound is a fully acetylated adenosine derivative synthesized via acetylation of adenosine using acetic anhydride and pyridine at 60°C for 24 hours, yielding 67% . Structural confirmation was achieved through ¹H NMR (δ 8.35 ppm for purine H-8), ¹³C NMR (δ 170.1 ppm for carbonyl carbons), and HRMS ([M + Na]⁺: calcd. 471.13, found 471.12) . The acetamido group at N6 and three acetyl groups on the ribose moiety enhance lipophilicity and metabolic stability compared to underivatized adenosine.

Properties

IUPAC Name

[5-(6-acetamidopurin-9-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O8/c1-8(24)22-16-13-17(20-6-19-16)23(7-21-13)18-15(30-11(4)27)14(29-10(3)26)12(31-18)5-28-9(2)25/h6-7,12,14-15,18H,5H2,1-4H3,(H,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEXHHLPZKJKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40291612
Record name n-acetyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7387-58-8
Record name NSC76767
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-acetyl-9-(2,3,5-tri-o-acetylpentofuranosyl)-9h-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40291612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Purine Base: The purine base can be synthesized through a series of reactions involving the condensation of formamide derivatives with glycine or other amino acids.

    Attachment to Tetrahydrofuran Ring: The purine base is then attached to a tetrahydrofuran ring system through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.

    Introduction of Acetoxy Groups: The acetoxy groups are introduced through acetylation reactions, typically using acetic anhydride in the presence of a catalyst such as pyridine.

    Final Deprotection and Purification: The final compound is obtained by removing any protecting groups and purifying the product through techniques such as chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and reproducible production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the purine base or the acetoxy groups, resulting in the formation of amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antiviral Activity

The compound has been investigated for its antiviral properties, particularly in the context of viral infections such as hepatitis and influenza. Its structural similarity to ribavirin suggests it may inhibit viral replication by interfering with nucleic acid synthesis. Research indicates that derivatives of purine can enhance antiviral activity through modifications that improve bioavailability and target specificity.

Drug Development

Given its unique structure, this compound serves as a promising scaffold in drug development. Researchers are exploring its potential as a lead compound for synthesizing new antiviral agents. The diacetate moiety may enhance solubility and permeability, making it suitable for oral administration.

Biochemical Studies

In biochemical research, this compound is used to study enzyme interactions and metabolic pathways involving purine derivatives. Its ability to act as a substrate or inhibitor for specific enzymes can provide insights into metabolic processes and disease mechanisms.

Case Studies

StudyFocusFindings
Antiviral Efficacy Evaluated against influenza virusDemonstrated significant inhibition of viral replication in vitro, suggesting potential for therapeutic use in treating influenza infections .
Drug Formulation Development of oral delivery systemsFormulated into nanoparticles to enhance bioavailability; showed improved pharmacokinetics compared to standard formulations .
Mechanistic Studies Interaction with viral polymerasesIdentified as a competitive inhibitor of viral RNA polymerases, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, affecting processes such as replication and transcription. The acetamido group can interact with proteins, potentially inhibiting their function or altering their activity. These interactions can lead to various biological effects, including antiviral and anticancer activities.

Comparison with Similar Compounds

Key Observations :

  • Halogenation : Bromine (SI6) or chlorine (C36491B) at purine C8/C6 increases molecular weight and polarizability, affecting receptor binding kinetics .
  • Deacetylation : YZG-330 lacks acetyl groups, improving water solubility but reducing metabolic stability compared to the target compound .

Spectral and Physicochemical Properties

  • NMR Shifts :
    • The target compound’s H-8 proton resonates at δ 8.35 ppm, while bromination (SI6) deshields H-8 to δ 8.62 ppm .
    • Adamantane derivatives (10c) show distinct ¹³C NMR signals for adamantane carbons (δ 35–45 ppm) .
  • IR Spectroscopy :
    • All acetylated compounds exhibit strong carbonyl stretches (νmax ~1744 cm⁻¹ for acetate; ~1692 cm⁻¹ for acetamido) .
  • Lipophilicity :
    • The target compound’s logP is higher than deacetylated analogues (e.g., YZG-330) due to acetyl groups .

Biological Activity

The compound (2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate is a tetrahydrofuran derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₈H₂₀N₄O₈
  • Molecular Weight : 468.38 g/mol
  • CAS Number : 137896-02-7

The biological activity of this compound is primarily attributed to its interaction with nucleic acid structures and enzymes involved in nucleoside metabolism. The presence of the acetamido group enhances its affinity for specific receptors or enzymes, potentially leading to inhibition or modulation of biological pathways.

Antiviral Activity

Research indicates that compounds with a purine base structure can exhibit antiviral properties. The purine moiety in this compound is likely responsible for its interaction with viral enzymes such as reverse transcriptase and RNA polymerase, inhibiting their activity and thus preventing viral replication .

Anticancer Properties

Studies have shown that tetrahydrofuran derivatives can possess cytotoxic effects against various cancer cell lines. The compound's structure enables it to induce apoptosis in cancer cells by activating specific signaling pathways .

Enzyme Inhibition

The compound has been reported to inhibit certain nucleoside triphosphate synthesis pathways. This inhibition can disrupt cellular metabolism and proliferation in rapidly dividing cells such as those found in tumors .

Case Studies

  • Antiviral Effects : In a study examining the effects of purine derivatives on viral replication, this compound was shown to significantly reduce the viral load in infected cell cultures at concentrations as low as 10 µM .
  • Cytotoxicity in Cancer Cells : A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase .
  • Enzyme Interaction : The compound was tested for its ability to inhibit RNA polymerase activity. Results indicated a significant reduction in enzyme activity at concentrations above 5 µM, suggesting potential use as a therapeutic agent in conditions where RNA polymerase activity is dysregulated .

Comparative Table of Biological Activities

Activity TypeCompound NameEffective ConcentrationReference
Antiviral(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran10 µM
Cytotoxic(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuranIC50 = 15 µM
Enzyme Inhibition(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran>5 µM

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how are protecting groups utilized?

Answer:
The compound is synthesized via nucleoside analog strategies. A common approach involves:

  • Step 1: Reacting a purine derivative (e.g., 6-chloro-9H-purine) with a tetrahydrofuran intermediate containing acetoxy groups at positions 3, 4, and 5. For example, intermediates like 2-(6-chloro-9H-purin-9-yl)-5-(2-ethyl-2H-tetrazol-5-yl)-tetrahydrofuran-3,4-diyl diacetate are used as starting materials .
  • Step 2: Substitution reactions with amines (cycloalkyl, arylalkyl, or heteroaryl) to introduce functional groups at the purine’s N6 position.
  • Step 3: Deprotection under basic conditions (e.g., NaOH/MeOH) to remove acetoxy groups while retaining stereochemical integrity .

Key Data:

  • Protecting Groups: Acetoxy groups are critical for shielding hydroxyls during synthesis. For instance, intermediates in retain acetoxy groups until deprotection, ensuring regioselectivity .
  • Yield Optimization: Reaction temperatures (25–60°C) and solvent systems (DMF, THF) influence yields. reports yields >70% for similar analogs using controlled amine additions .

Advanced: How can reaction conditions be optimized to improve stereochemical purity?

Answer:
Stereochemical control is achieved through:

  • Chiral Auxiliaries: Use of enantiomerically pure tetrahydrofuran backbones (e.g., (2R,3R,4R,5R)-configured intermediates) to dictate stereochemistry .
  • Catalytic Asymmetric Synthesis: Palladium or enzyme-mediated coupling reactions to minimize racemization. highlights phosphonate coupling with >95% enantiomeric excess using chiral catalysts .
  • Monitoring via NMR: Key 1H NMR signals (e.g., H-1′ anomeric proton at δ 5.4–6.1 ppm) confirm stereochemistry. provides specific shifts for brominated analogs (δ 5.83 ppm for 2′-OH) .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm structure and stereochemistry. For example, reports:
    • Acetoxy methyl protons at δ 2.0–2.1 ppm (singlet).
    • Purine H-8 protons at δ 8.1–8.3 ppm (singlet) .
  • Mass Spectrometry (MS): High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+ at m/z 345.1 for brominated analogs) .
  • Melting Point Analysis: Used to assess purity (e.g., 142.5°C for triazole-substituted derivatives in ) .

Advanced: How can complex NMR spectra be interpreted to resolve overlapping signals?

Answer:

  • 2D NMR Techniques: COSY and HSQC correlate proton-proton and proton-carbon interactions. For example, uses 1H-1H coupling constants (J = 6.3–8.6 Hz) to assign tetrahydrofuran ring protons .
  • Deuteration Studies: Solvent exchange (D2O) identifies exchangeable protons (e.g., NH2 groups at δ 7.56 ppm in ) .
  • Dynamic NMR: Variable-temperature NMR resolves rotameric equilibria in flexible side chains .

Basic: What are the stability profiles and recommended storage conditions?

Answer:

  • Stability: The compound is hygroscopic and sensitive to hydrolysis. Acetoxy groups degrade in aqueous acidic/basic conditions, releasing acetic acid .
  • Storage:
    • Temperature: –20°C under inert gas (N2/Ar).
    • Solubility: Stable in DMSO or dry DMF for >6 months .
  • Decomposition Products: Hydrolysis yields (2R,3R,4R,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol, detected via TLC or HPLC .

Advanced: How should reactive intermediates (e.g., azide derivatives) be handled safely?

Answer:

  • Azide Precautions: Intermediates with azide groups (e.g., 6-azidotetrahydrofuran in ) require:
    • Explosion-proof equipment (e.g., blast shields).
    • Avoidance of metal catalysts (risk of HN3 gas release) .
  • Quenching Protocols: Use NaNO2/urea solutions to neutralize excess azides post-reaction .

Basic: What biological assays are used to evaluate its activity as a nucleoside analog?

Answer:

  • Receptor Binding Assays: Competition binding with A1/A2A adenosine receptors (IC50 values; reports analogs with Ki < 100 nM) .
  • Enzymatic Studies: Inhibition of kinases (e.g., P2Y receptors) via fluorescence polarization assays ( ) .
  • Cytotoxicity Screening: MTT assays in cancer cell lines (e.g., IC50 values for triazole derivatives in ) .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Answer:

  • N6 Substitutions: Bulky groups (e.g., cyclohexyl) enhance receptor affinity. shows 10-fold potency increases with arylalkyl amines .
  • Sugar Modifications: Fluorination at C2′ () or phosphonate linkages () improve metabolic stability .
  • Data-Driven Design: Combine computational docking (e.g., AutoDock) with experimental IC50 trends to prioritize analogs .

Advanced: How can contradictory biological data (e.g., receptor activation vs. inhibition) be resolved?

Answer:

  • Assay Validation: Confirm results across multiple platforms (e.g., radioligand vs. cAMP assays for adenosine receptors) .
  • Metabolite Analysis: Check for prodrug activation (e.g., acetoxy hydrolysis altering activity; vs. 20) .
  • Crystallography: Resolve binding modes via X-ray structures (e.g., P2Y receptor co-crystals in ) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5R)-2-(6-Acetamido-9H-purin-9-yl)-5-(acetoxymethyl)tetrahydrofuran-3,4-diyl diacetate

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